4-Pyrimidinol, 5-decyl-2,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinol, 5-decyl-2,6-dimethyl- is an organic compound with the molecular formula C16H28N2O It is a derivative of pyrimidinol, characterized by the presence of decyl and dimethyl groups at specific positions on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinol, 5-decyl-2,6-dimethyl- typically involves the reaction of pyrimidine derivatives with appropriate alkylating agents. One common method includes the alkylation of 2,6-dimethyl-4-pyrimidinol with decyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4-Pyrimidinol, 5-decyl-2,6-dimethyl- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinol, 5-decyl-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Pyrimidinol, 5-decyl-2,6-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Pyrimidinol, 5-decyl-2,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Decyl-2,6-dimethyl-4-pyrimidinol
- 2,6-Dimethylpyrimidin-4-ol
- 5,6-Dimethyl-4-pyrimidinol
Uniqueness
4-Pyrimidinol, 5-decyl-2,6-dimethyl- is unique due to the presence of both decyl and dimethyl groups, which confer distinct chemical properties and potential applications compared to its analogs. Its specific structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
103980-60-5 |
---|---|
Molecular Formula |
C16H28N2O |
Molecular Weight |
264.41 g/mol |
IUPAC Name |
5-decyl-2,4-dimethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H28N2O/c1-4-5-6-7-8-9-10-11-12-15-13(2)17-14(3)18-16(15)19/h4-12H2,1-3H3,(H,17,18,19) |
InChI Key |
NSWAMROVEOOFGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=C(N=C(NC1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.